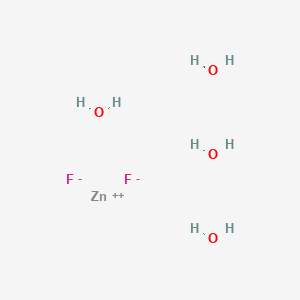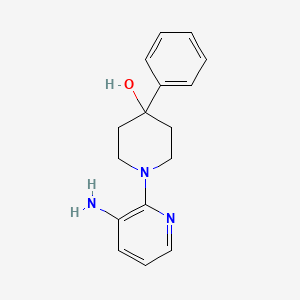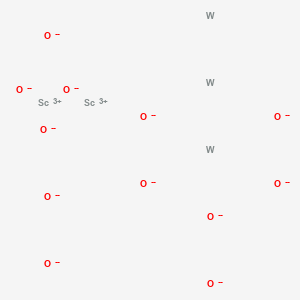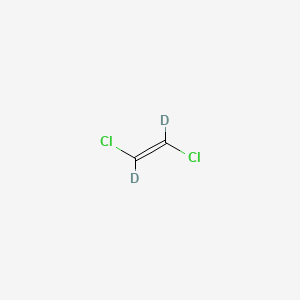
1,2-Dichloroethylene-D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloroethylene-D2 is a deuterated form of 1,2-dichloroethylene, an organochlorine compound with the molecular formula C2D2Cl2. This compound exists as two geometric isomers: cis-1,2-dichloroethylene and trans-1,2-dichloroethylene. Both isomers are colorless liquids with a sweet odor and are often used as a mixture. The deuterated form, this compound, is used in various scientific research applications due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloroethylene-D2 can be synthesized through the deuteration of 1,2-dichloroethylene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic deuteration of 1,2-dichloroethylene using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of 1,2-dichloroethylene involves the direct chlorination of acetylene or the pyrolytic dehydrochlorination of 1,1,2-trichloroethane. The separation of cis- and trans-isomers is often achieved through fractional distillation, although this process is energy-intensive and environmentally unfriendly. Advanced methods, such as the use of nonporous adaptive crystals, have been developed to efficiently separate the isomers .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloroethylene-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated acetic acids.
Reduction: It can be reduced to form ethylene.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include hydroxide ions (OH-) and amines (NH2-).
Major Products Formed
Oxidation: Chlorinated acetic acids.
Reduction: Ethylene.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1,2-Dichloroethylene-D2 is used in a variety of scientific research applications, including:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: It is used in the development of deuterated drugs to improve pharmacokinetic properties.
Industry: It is used in the production of polymers, adhesives, and coatings
Mechanism of Action
The mechanism of action of 1,2-Dichloroethylene-D2 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules, leading to toxicity. The primary mechanisms include oxidative stress, calcium overload, blood-brain barrier damage, and neurotransmitter changes .
Comparison with Similar Compounds
1,2-Dichloroethylene-D2 can be compared with other similar compounds, such as:
1,1-Dichloroethylene: Unlike 1,2-dichloroethylene, 1,1-dichloroethylene is not used as a mixture of isomers and has different chemical properties.
1,2-Dichloroethane: This compound has a similar structure but differs in its reactivity and applications.
Vinyl chloride: This compound is structurally similar but is primarily used in the production of polyvinyl chloride (PVC) .
This compound is unique due to its deuterated nature, which makes it valuable in research applications involving isotopic labeling and tracing.
Properties
IUPAC Name |
(E)-1,2-dichloro-1,2-dideuterioethene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2/c3-1-2-4/h1-2H/b2-1+/i1D,2D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUSEUYYWQURPO-FBBQFRKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\Cl)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)
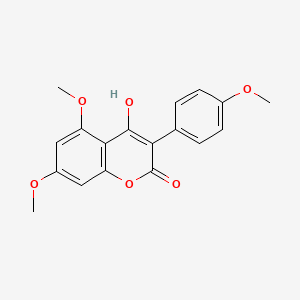

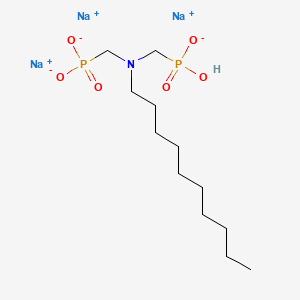

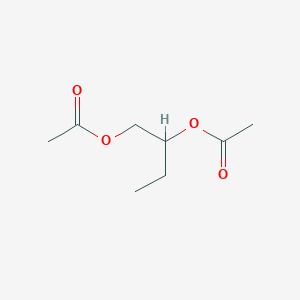
![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)
